molecular formula C25H32ClN3O3 B13744788 3-[[2-[[4-[(4-chlorophenyl)methyl]piperidin-1-yl]methyl]-3-hydroxybutanoyl]amino]-N-methylbenzamide

3-[[2-[[4-[(4-chlorophenyl)methyl]piperidin-1-yl]methyl]-3-hydroxybutanoyl]amino]-N-methylbenzamide

Cat. No.: B13744788
M. Wt: 458.0 g/mol
InChI Key: BGCOJBOJORVJEQ-UHFFFAOYSA-N
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Description

3-[[2-[[4-[(4-chlorophenyl)methyl]piperidin-1-yl]methyl]-3-hydroxybutanoyl]amino]-N-methylbenzamide is a complex organic compound with a variety of potential applications in scientific research and industry. This compound features a piperidine ring, a chlorophenyl group, and a benzamide moiety, making it a versatile molecule for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[2-[[4-[(4-chlorophenyl)methyl]piperidin-1-yl]methyl]-3-hydroxybutanoyl]amino]-N-methylbenzamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the chlorophenyl group, and the coupling with the benzamide moiety. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Coupling with Benzamide Moiety: This can be done using amide bond formation reactions, often facilitated by coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents like PCC or KMnO4 can be used under controlled conditions.

    Reduction: Common reducing agents include NaBH4 and LiAlH4.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce new functional groups to the aromatic ring.

Scientific Research Applications

3-[[2-[[4-[(4-chlorophenyl)methyl]piperidin-1-yl]methyl]-3-hydroxybutanoyl]amino]-N-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and chlorophenyl group play crucial roles in binding to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-[(4-chlorophenyl)methyl]piperidine: Shares the piperidine and chlorophenyl moieties but lacks the benzamide group.

    N-methylbenzamide: Contains the benzamide moiety but lacks the piperidine and chlorophenyl groups.

Uniqueness

3-[[2-[[4-[(4-chlorophenyl)methyl]piperidin-1-yl]methyl]-3-hydroxybutanoyl]amino]-N-methylbenzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C25H32ClN3O3

Molecular Weight

458.0 g/mol

IUPAC Name

3-[[2-[[4-[(4-chlorophenyl)methyl]piperidin-1-yl]methyl]-3-hydroxybutanoyl]amino]-N-methylbenzamide

InChI

InChI=1S/C25H32ClN3O3/c1-17(30)23(25(32)28-22-5-3-4-20(15-22)24(31)27-2)16-29-12-10-19(11-13-29)14-18-6-8-21(26)9-7-18/h3-9,15,17,19,23,30H,10-14,16H2,1-2H3,(H,27,31)(H,28,32)

InChI Key

BGCOJBOJORVJEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(CN1CCC(CC1)CC2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC(=C3)C(=O)NC)O

Origin of Product

United States

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